molecular formula C16H17ClN2O4 B2380537 Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate CAS No. 2411323-32-3

Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate

Cat. No. B2380537
CAS RN: 2411323-32-3
M. Wt: 336.77
InChI Key: XURQEKPAHUZIAO-VOTSOKGWSA-N
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Description

Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CBP and is a piperazine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CBP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. CBP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. CBP has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
CBP has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. CBP has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, CBP has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

CBP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. CBP is also relatively inexpensive compared to other compounds with similar properties. However, CBP has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, CBP has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the study of CBP. One potential direction is the development of new drugs based on CBP. CBP has been found to have a range of potential therapeutic applications, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Another potential direction is the study of the mechanism of action of CBP. Further research could help to elucidate the molecular pathways involved in the effects of CBP, which could lead to the development of new drugs that target these pathways. Finally, further research is needed to establish the safety and efficacy of CBP in humans. Clinical trials are needed to determine the optimal dosage, safety, and efficacy of CBP in humans.
Conclusion
In conclusion, CBP is a chemical compound that has potential applications in various fields. It has been synthesized using various methods and has been extensively studied for its anti-inflammatory, analgesic, and anti-tumor properties. CBP has also been studied for its potential use in the treatment of neurological disorders and as a potential source for new antibiotics. The mechanism of action of CBP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. CBP has several advantages for lab experiments, but it also has some limitations. Further research is needed to establish the safety and efficacy of CBP in humans and to develop new drugs based on CBP.

Synthesis Methods

The synthesis of CBP involves the reaction of 2-chlorobenzoyl chloride with piperazine to form 4-(2-chlorobenzoyl)piperazine. This intermediate is then reacted with methyl acetoacetate to form methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate. This method has been optimized to produce high yields of CBP.

Scientific Research Applications

CBP has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. CBP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CBP has been found to have antimicrobial properties and has been studied for its potential use in the development of new antibiotics.

properties

IUPAC Name

methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-23-15(21)7-6-14(20)18-8-10-19(11-9-18)16(22)12-4-2-3-5-13(12)17/h2-7H,8-11H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURQEKPAHUZIAO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate

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